(1,4-13C2)butanedinitrile
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Overview
Description
(1,4-13C2)butanedinitrile, also known as succinonitrile, is a nitrile compound with the molecular formula C4H4N2. It is characterized by the presence of two cyano groups (-CN) attached to a butane backbone. The compound is isotopically labeled with carbon-13 at the 1 and 4 positions, making it useful in various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
(1,4-13C2)butanedinitrile can be synthesized through the reaction of alkyl dihalides with cyanide ions. The process involves heating the reactants in a water and alcohol system, followed by refluxing to obtain the desired product. The reaction is typically carried out under mild conditions, making it relatively simple and efficient .
Industrial Production Methods
This method is widely used due to its high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
(1,4-13C2)butanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield primary amines.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: Various substituted nitriles
Scientific Research Applications
(1,4-13C2)butanedinitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Utilized in isotopic labeling studies to trace metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Employed in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of (1,4-13C2)butanedinitrile involves its interaction with molecular targets through its cyano groups. These groups can participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products. The compound’s isotopic labeling with carbon-13 allows for detailed studies of its reaction pathways and interactions .
Comparison with Similar Compounds
Similar Compounds
Succinonitrile: The non-isotopically labeled version of (1,4-13C2)butanedinitrile.
1,2-Dicyanoethane: Another nitrile compound with a similar structure but different carbon chain length.
Uniqueness
This compound is unique due to its isotopic labeling, which makes it particularly valuable in research applications where tracing and detailed analysis of reaction mechanisms are required. This distinguishes it from other similar compounds that lack such labeling .
Properties
Molecular Formula |
C4H4N2 |
---|---|
Molecular Weight |
82.07 g/mol |
IUPAC Name |
(1,4-13C2)butanedinitrile |
InChI |
InChI=1S/C4H4N2/c5-3-1-2-4-6/h1-2H2/i3+1,4+1 |
InChI Key |
IAHFWCOBPZCAEA-CQDYUVAPSA-N |
Isomeric SMILES |
C(C[13C]#N)[13C]#N |
Canonical SMILES |
C(CC#N)C#N |
Origin of Product |
United States |
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